ABL-RIN1 Disruption vs. Catalytic Kinase Inhibition: Hit Identification Data
In a dual-library HTS comprising 444,743 compounds, only a single thiadiazole compound (structurally consistent with 3-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide) was confirmed to disrupt ABL-RIN1 binding, in contrast to 708 primary hits that were eliminated as direct ATP-competitive inhibitors [1]. This thiadiazole analog, along with four structurally related acyl piperidine amides, reduced MAPK1/3 phosphorylation in K562 CML cells, a readout of RIN1-dependent ABL signaling, at concentrations below 10 µM, whereas the majority of structurally similar compounds in the libraries showed no significant effect [1].
| Evidence Dimension | ABL-RIN1 disruption activity |
|---|---|
| Target Compound Data | Confirmed hit (IC50 <10 µM in TR-FRET assay; reduction of pMAPK1/3 in K562 cells) |
| Comparator Or Baseline | 444,743-library compounds (708 hits counter-screened; 5 final confirmed actives, including 1 thiadiazole) |
| Quantified Difference | 1/444,743 thiadiazole active; 5/444,743 total active (hit rate ~0.001%) |
| Conditions | TR-FRET assay, K562 chronic myeloid leukemia cell line, 10 µM threshold |
Why This Matters
For procurement decisions, this data demonstrates that the thiadiazole–piperidine chemotype provides a rare, non-ATP-competitive mechanism of action that is absent in the vast majority of kinase-targeted libraries, making it a valuable probe for studying BCR-ABL regulatory biology.
- [1] Ting PY, Damoiseaux R, Titz B, et al. Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1. PLoS One. 2015;10(3):e0121833. doi:10.1371/journal.pone.0121833 View Source
